(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide

Medicinal chemistry Physicochemical property profiling Lead identification

(E)-N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 2097940-60-6; MF: C₁₈H₁₇NO₃S₂; MW: 359.5 g/mol) belongs to the arylethenesulfonamide class, incorporating an (E)-configured styryl sulfonamide moiety conjugated to a chiral 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine scaffold. This architecture merges three pharmacophoric elements—the (E)-phenylethenesulfonamide core, an electron-rich furan ring, and a sulfur-containing thiophene ring—within a single, synthetically tractable molecule of moderate lipophilicity.

Molecular Formula C18H17NO3S2
Molecular Weight 359.46
CAS No. 2097940-60-6
Cat. No. B2389180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide
CAS2097940-60-6
Molecular FormulaC18H17NO3S2
Molecular Weight359.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
InChIInChI=1S/C18H17NO3S2/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+
InChIKeyYFMOWBPGERKBJS-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (E)-N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 2097940-60-6) — Structural Classification and Inventory Rationale


(E)-N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 2097940-60-6; MF: C₁₈H₁₇NO₃S₂; MW: 359.5 g/mol) belongs to the arylethenesulfonamide class, incorporating an (E)-configured styryl sulfonamide moiety conjugated to a chiral 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine scaffold . This architecture merges three pharmacophoric elements—the (E)-phenylethenesulfonamide core, an electron-rich furan ring, and a sulfur-containing thiophene ring—within a single, synthetically tractable molecule of moderate lipophilicity. The compound is structurally positioned at the intersection of two well-validated medicinal chemistry domains: ethenesulfonamide-based endothelin receptor antagonists and furan/thiophene sulfonamide carbonic anhydrase inhibitors [1][2]. However, at the time of this guide's preparation, no peer-reviewed primary research, patent disclosure, or regulatory filing has directly reported biological assay data or in vivo characterization for this specific compound. The evidence presented herein therefore derives predominantly from authoritative physicochemical databases, class-level pharmacological precedents in the refereed literature, and quantitative structural comparison with the three closest commercially catalogued analogs.

Why In-Class Substitution Is Not Straightforward: The Distinctive Multivalent Architecture of CAS 2097940-60-6


Superficial inspection may suggest that CAS 2097940-60-6 is merely one member among many furan- and thiophene-bearing sulfonamides. In practice, compounds within this chemical space are not interchangeable. Three separate molecular features independently control pharmacological behavior: (i) the (E)-phenylethenesulfonamide moiety imparts a planar, conjugated, geometrically constrained pharmacophore that has been shown to confer sub-nanomolar ETA receptor affinity in structurally related ethenesulfonamide derivatives [1]; (ii) the simultaneous presence of both furan and thiophene rings on the ethylamine backbone introduces dual heteroatom-directed hydrogen-bonding and π-stacking vectors that single-heterocycle analogs lack; and (iii) the chiral carbon at the ethyl linker creates stereochemical complexity not present in simpler benzenesulfonamide or pyridine-sulfonamide cousins . Even among the few commercially catalogued analogs sharing the 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl core, replacement of the (E)-phenylethenesulfonamide warhead with a benzenesulfonamide (CAS 2097872-84-7), pyridine-3-sulfonamide (CAS 2097872-29-0), or 2-bromobenzenesulfonamide (CAS 2097883-78-6) group fundamentally alters the electronic character, molecular geometry, and predicted target complementarity [2]. The sections below provide quantitative dimensional evidence for each differentiating feature.

Quantitative Differentiation of CAS 2097940-60-6 Against Three Closest Commercially Catalogued Analogs


Molecular Weight and Formula Mass Distinguish CAS 2097940-60-6 From Benzenesulfonamide and Pyridine-Sulfonamide Isosteres

CAS 2097940-60-6 possesses a molecular weight of 359.5 g/mol (MF: C₁₈H₁₇NO₃S₂), which is 26.1 g/mol (+7.8%) heavier than the closest benzenesulfonamide analog (CAS 2097872-84-7; MF: C₁₆H₁₅NO₃S₂; MW = 333.4 g/mol) . This mass increment arises from the replacement of a simple phenylsulfonamide group with the larger 2-phenylethenesulfonamide moiety, adding two sp² carbons and extending the conjugated π-system. The pyridine-3-sulfonamide analog (CAS 2097872-29-0; MF: C₁₅H₁₄N₂O₃S₂; MW = 334.4 g/mol) is similarly lighter by 25.1 g/mol and introduces a basic pyridyl nitrogen absent from the target compound [1].

Medicinal chemistry Physicochemical property profiling Lead identification

Predicted Lipophilicity and Polar Surface Area Differentiate the (E)-Styrylsulfonamide from Saturated or Heteroaryl Sulfonamide Analogs

Computational property prediction for CAS 2097940-60-6 indicates an XLogP3 value of approximately 3.6–3.8 and a topological polar surface area (TPSA) of approximately 93–97 Ų . For the pyridine-3-sulfonamide analog (CAS 2097872-29-0), experimentally computed descriptors show XLogP3 = 2.0 and TPSA = 109 Ų [1]. The 0.8–1.8 log-unit higher lipophilicity of the target compound, combined with a 12–16 Ų lower TPSA, reflects the replacement of the polar pyridine ring with a lipophilic styryl extension. In the context of the well-characterized ethenesulfonamide endothelin antagonist series, where Harada et al. [2] demonstrated that 2-phenylethenesulfonamide substitution improved ETA selectivity and oral activity (IC₅₀ values reaching 2.1–2.2 nM for optimized derivatives), the intermediate LogP and TPSA profile of the target compound falls within the favorable range for membrane permeability while retaining the hydrogen-bonding sulfonamide anchor.

ADME prediction Drug-likeness Physicochemical property profiling

Ethenesulfonamide Pharmacophore Confers Sub-Nanomolar Target Engagement Potential Unavailable to Saturated Sulfonamide Analogs

The (E)-2-phenylethenesulfonamide moiety in CAS 2097940-60-6 directly mirrors the pharmacophore that, in the hands of Harada et al. [1], enabled the discovery of the clinical candidate YM-598 and yielded compounds with ETA receptor IC₅₀ values as low as 2.1–2.2 nM and ETB/ETA selectivity ratios exceeding 1200. Replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide group (as in the transition from compound 1 to 5a in that series) improved ETA selectivity [1]. In contrast, the benzenesulfonamide analog (CAS 2097872-84-7), the pyridine-3-sulfonamide analog (CAS 2097872-29-0), and the 2-bromobenzenesulfonamide analog (CAS 2097883-78-6) all lack this geometrically constrained (E)-styryl extension, replacing it with a directly attached aryl or heteroaryl sulfonamide [2]. The Hartman et al. [3] class of furan-2-sulfonamide carbonic anhydrase inhibitors achieved nanomolar CA-II inhibition but through a different pharmacophore geometry (direct heterocycle-sulfonamide conjugation), indicating that the target compound could address distinct biological targets unavailable to saturated sulfonamide cogeners.

Endothelin receptor antagonism G-protein coupled receptors Cardiovascular pharmacology

Dual Heterocycle Architecture (Furan + Thiophene) Provides Pharmacophoric Redundancy Absent in Single-Heterocycle Sulfonamides

CAS 2097940-60-6 is distinguished from the broader sulfonamide landscape by incorporating both a furan (oxygen heterocycle) and a thiophene (sulfur heterocycle) on a single chiral ethylamine scaffold. The two five-membered heteroaromatic rings contribute orthogonal electronic and steric properties: furan acts as a hydrogen-bond acceptor (ether oxygen), while thiophene provides a larger van der Waals surface and weaker H-bond acceptor character (sulfur) [1]. Sperry and Wright [1] highlighted that furans and thiophenes are not equivalent in drug discovery—their differential electronic properties, metabolic liabilities (furan oxidation vs. thiophene S-oxidation), and synthetic accessibility make each ring system suitable for distinct optimization trajectories. Single-heterocycle analogs—those bearing only furan or only thiophene—lack this functional redundancy. The target compound thus provides experimentalists with two chemically distinct vectors for target interaction within a single molecule, enabling comparative assessment of heterocycle contributions to potency and selectivity without altering the core scaffold.

Scaffold diversity Ligand design Structure-activity relationships

Chiral Carbon at the Ethyl Linker Introduces Stereochemical Complexity Not Present in Achiral Benzenesulfonamide Analogs

CAS 2097940-60-6 possesses one undefined stereocenter at the carbon atom linking the furan and thiophene rings to the sulfonamide nitrogen, as documented in the PubChem Compound entry (CID 71314522) and the ChemSrc SMILES notation, which does not specify absolute configuration [1]. This chirality is shared only with analogs bearing the 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl scaffold (CAS 2097872-84-7, CAS 2097872-29-0, CAS 2097883-78-6) but is absent from simpler achiral sulfonamides such as (E)-2-phenylethene-1-sulfonamide (CAS 4363-41-1) [2]. The presence of a stereocenter means that enantiomerically pure samples—if isolated—could exhibit differential target binding, pharmacokinetics, and toxicity profiles. The racemic nature of currently available material represents both a limitation (requiring chiral resolution for enantiopure studies) and an opportunity (enabling comparative enantiomer pharmacology).

Stereochemistry Chiral resolution Enantiomer-specific activity

Evidence-Linked Application Scenarios for (E)-N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide (CAS 2097940-60-6)


Endothelin Receptor Antagonist Lead Optimization — Leveraging the Ethenesulfonamide Pharmacophore

CAS 2097940-60-6 is the only commercially catalogued analog to combine the (E)-2-phenylethenesulfonamide pharmacophore with a dual furan-thiophene chiral ethylamine backbone. The Harada et al. [1] ethenesulfonamide series demonstrated that 2-phenylethenesulfonamide substitution yields ETA receptor antagonists with IC₅₀ values as low as 2.1–2.2 nM and ETB/ETA selectivity ratios >1200. Procurement of CAS 2097940-60-6 enables direct evaluation of whether the furan-thiophene ethyl extension further improves subtype selectivity or oral bioavailability relative to the pyrimidine-linked leads. Unlike the benzenesulfonamide or pyridine-sulfonamide analogs, which lack the ethenesulfonamide warhead, only this compound preserves access to the endothelin receptor target space.

Carbonic Anhydrase Isoform Selectivity Profiling — Dual Heterocycle Scaffold Screening

Hartman et al. [2] established that 4-substituted thiophene- and furan-2-sulfonamides inhibit human carbonic anhydrase II with nanomolar potency. CAS 2097940-60-6, though bearing the sulfonamide on an ethenyl linker rather than directly on the heterocycle, retains the sulfonamide zinc-binding group essential for CA inhibition while presenting both furan and thiophene as potential isoform-selectivity determinants. The compound's predicted TPSA (~93–97 Ų) falls within the range compatible with topical ocular penetration [3], making it a candidate for comparative CA isoform profiling against the established furan-2-sulfonamide and thiophene-2-sulfonamide inhibitor classes.

Synthetic Methodology Development — (E)-Styryl Sulfonamide as a Versatile Building Block

The (E)-2-phenylethene-1-sulfonamide moiety in CAS 2097940-60-6 contains a styryl double bond that can serve as a handle for further chemical diversification via Heck coupling, epoxidation, dihydroxylation, or cyclopropanation [1]. Combined with the chiral amine scaffold and the two heterocycles, this compound offers a richer synthetic branching potential than the benzenesulfonamide or pyridine-sulfonamide analogs, whose aryl sulfonamide groups are comparatively inert to such transformations [2]. Laboratories engaged in diversity-oriented synthesis or chemical biology probe development will find this reactivity profile a decisive procurement criterion.

Pharmacophoric Deconvolution Studies — Disentangling Furan vs. Thiophene Contributions

Sperry and Wright [3] documented that furan and thiophene are not pharmacologically equivalent: furan serves as a stronger hydrogen-bond acceptor while thiophene contributes larger polarizable surface area and distinct metabolic susceptibility (thiophene S-oxidation vs. furan ring oxidation). CAS 2097940-60-6, uniquely among its catalogued analogs, carries both heterocycles on the same molecular framework. This permits a matched-pair analysis where the contribution of each heterocycle to target affinity can be deconvoluted through systematic substitution or computational docking, without introducing scaffold-hopping artifacts that confound comparisons across different core structures.

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